5-(2-methylpropoxy)-1H-indole
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Overview
Description
5-(2-methylpropoxy)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a 2-methylpropoxy group attached to the 5-position of the indole ring
Mechanism of Action
Target of Action
It shares structural similarities with febuxostat , a non-purine selective inhibitor of xanthine oxidase (XO). XO is an enzyme that plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid. Inhibition of XO reduces the production of uric acid, which can be beneficial in conditions like gout .
Mode of Action
This inhibition could lead to a decrease in uric acid production .
Biochemical Pathways
If it acts similarly to febuxostat, it would affect the purine degradation pathway by inhibiting xanthine oxidase, thereby reducing the conversion of hypoxanthine to xanthine and xanthine to uric acid .
Pharmacokinetics
Febuxostat, a structurally similar compound, is rapidly absorbed when administered orally, with a median time to reach maximum plasma concentration of 05–13 hours . Febuxostat is metabolized via glucuronidation and oxidation, with only a small percentage of the dose being excreted unchanged via the kidneys .
Result of Action
If it acts similarly to febuxostat, it would result in significant decreases in serum and urinary uric acid concentrations and increases in serum and urinary xanthine concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylpropoxy)-1H-indole can be achieved through several synthetic routes. One common method involves the alkylation of 5-hydroxyindole with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-methylpropoxy)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of this compound-3-ol.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Scientific Research Applications
5-(2-methylpropoxy)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-1H-indole: Similar structure but with a methoxy group instead of a 2-methylpropoxy group.
5-ethoxy-1H-indole: Similar structure but with an ethoxy group instead of a 2-methylpropoxy group.
5-propoxy-1H-indole: Similar structure but with a propoxy group instead of a 2-methylpropoxy group.
Uniqueness
5-(2-methylpropoxy)-1H-indole is unique due to the presence of the 2-methylpropoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.
Biological Activity
5-(2-methylpropoxy)-1H-indole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
This compound is an indole derivative characterized by the presence of a propoxy group at the 5-position. Its molecular formula is C12H15N with a molecular weight of approximately 187.25 g/mol. The structural formula can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. This compound has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and several fungal pathogens.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Candida albicans | 8 µg/mL |
The results indicate that the compound possesses varying degrees of effectiveness against different microorganisms, making it a candidate for further development as an antimicrobial agent.
The mechanism through which this compound exerts its antimicrobial effects is believed to involve the disruption of cellular processes within the target microorganisms. It may inhibit key enzymes or interfere with cell wall synthesis, leading to microbial cell death.
Study on MRSA
A notable study investigated the efficacy of this compound against MRSA. The compound was tested in vitro, and results demonstrated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL. Importantly, this study also assessed cytotoxicity against human cell lines, finding that the compound exhibited minimal toxicity, suggesting a favorable therapeutic index.
Comparative Analysis with Related Compounds
In comparative studies with other indole derivatives, this compound showed superior antimicrobial activity compared to structurally similar compounds. For instance, derivatives lacking the propoxy group displayed higher MIC values, indicating that the propoxy substitution plays a crucial role in enhancing biological activity.
Properties
IUPAC Name |
5-(2-methylpropoxy)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(2)8-14-11-3-4-12-10(7-11)5-6-13-12/h3-7,9,13H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSQGRDGLMYXRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=C(C=C1)NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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